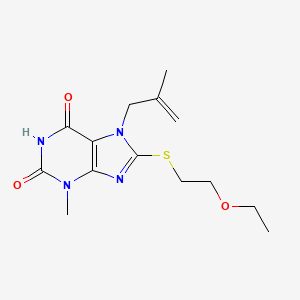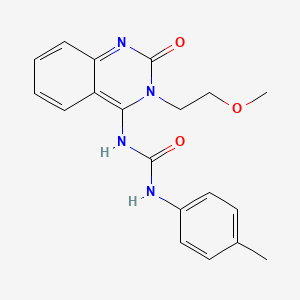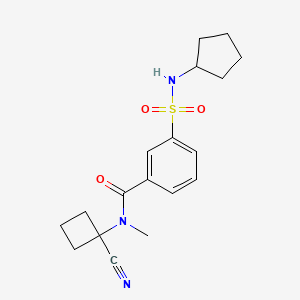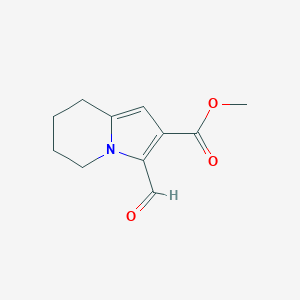
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, commonly known as ETP-46464, is a purine derivative that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mecanismo De Acción
The exact mechanism of action of ETP-46464 is not fully understood, but it is believed to involve the inhibition of a key enzyme involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately, cell death. ETP-46464 has also been shown to inhibit the activity of other enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
ETP-46464 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. ETP-46464 has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ETP-46464 is its potent anticancer activity, which has been demonstrated in various preclinical studies. It has also been shown to enhance the efficacy of other anticancer drugs, which could potentially lead to more effective cancer treatments. However, one of the limitations of ETP-46464 is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on ETP-46464. One area of interest is the development of more efficient synthesis methods, which could make this compound more accessible for research purposes. Another area of interest is the investigation of the potential use of ETP-46464 in combination with other anticancer drugs, which could lead to more effective cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of ETP-46464 and its potential applications in cancer treatment.
Métodos De Síntesis
ETP-46464 can be synthesized using a multi-step process involving the reaction of 2,6-dioxopurine with various reagents. One of the most commonly used methods involves the reaction of 2,6-dioxopurine with ethyl vinyl sulfone, followed by treatment with sodium hydride and ethoxyethyl bromide. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
ETP-46464 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, ETP-46464 has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-21-6-7-22-14-15-11-10(18(14)8-9(2)3)12(19)16-13(20)17(11)4/h2,5-8H2,1,3-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTBWEIWDYFMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)
![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)




![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)
![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)
